molecular formula C13H6Cl2N2O5 B1596349 4,4'-Dichloro-3,3'-dinitrobenzophenone CAS No. 7498-65-9

4,4'-Dichloro-3,3'-dinitrobenzophenone

Cat. No. B1596349
CAS RN: 7498-65-9
M. Wt: 341.1 g/mol
InChI Key: SOJWEAJNHAWZTG-UHFFFAOYSA-N
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Description

4,4'-Dichloro-3,3'-dinitrobenzophenone (DCNB) is a widely used reagent in organic synthesis and has a variety of applications in scientific research. DCNB is a nitroaromatic compound that is used in a variety of chemical reactions, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of drugs. DCNB has also been used in the synthesis of pharmaceuticals, agrochemicals, and biocides. DCNB is a highly reactive compound and has been used in a variety of reactions, including the nitration of aromatic compounds, the oxidation of alcohols, and the reduction of nitro compounds. DCNB is a useful reagent for the synthesis of a variety of complex molecules and is also used in the synthesis of pharmaceuticals, agrochemicals, and biocides.

Scientific Research Applications

Synthesis Processes

4,4'-Dichloro-3,3'-dinitrobenzophenone, a derivative of benzophenone, has been studied in various synthesis processes. Lei Da (2015) investigated its synthesis from chlorobenzene and chlorobenzoyl chloride, highlighting a three-step reaction process including Friedel-Crafts acylation, nitration, and alkaline hydrolysis, achieving a high total yield and purity of the final product (Lei Da, 2015). Similarly, Venugopal and Reddy (2001) synthesized novel compounds by reacting related substances, which showed significant antimicrobial activity against bacteria and fungi (Venugopal & Reddy, 2001).

Photolabile Protecting Groups

Compounds derived from 4,4'-Dichloro-3,3'-dinitrobenzophenone have been used as photolabile protecting groups in organic synthesis. This application is important for generating photolabile 'caged' precursors of biologically active substances, as studied by Tyrone J. Hogenauer, Zhefeng Cai, and Katja Michael (2009) (Hogenauer, Cai, & Michael, 2009).

Polymer Synthesis

Yang et al. (2002) explored the use of related compounds in the formation of organosoluble and optically transparent fluorine-containing polyimides. These materials exhibit high thermal stability and good mechanical properties, making them suitable for use in electronics and other high-performance applications (Yang, Hsiao, & Chen, 2002).

Crystal Packing Studies

Studies by Tejender S. Thakur and S. Singh (2015) on related dinitrobenzophenone polymorphs have shed light on the role of dipole-dipole interactions in crystal packing. This research is significant for understanding molecular interactions and stability in crystalline structures (Thakur & Singh, 2015).

Environmental and Biological Applications

Research by Shea, Weber, and Overcash (1983) explored the biological activities of compounds related to 4,4'-Dichloro-3,3'-dinitrobenzophenone in plant-soil systems. This work is crucial for understanding the environmental impact and potential applications of such compounds in agriculture and environmental science (Shea, Weber, & Overcash, 1983).

Mechanism of Action

Bis(4-chloro-3-nitrophenyl)methanone, also known as 4,4’-Dichloro-3,3’-dinitrobenzophenone or Methanone,bis(4-chloro-3-nitrophenyl)-, is a unique chemical compound with potential biological activities.

Target of Action

The primary targets of bis(4-chloro-3-nitrophenyl)methanone are currently unknown. This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals

Mode of Action

The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Biochemical Pathways

It is essential to conduct further studies to understand the compound’s impact on various biochemical pathways and their downstream effects .

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, which is a critical factor in its potential therapeutic use .

properties

IUPAC Name

bis(4-chloro-3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJWEAJNHAWZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50324703
Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dichloro-3,3'-dinitrobenzophenone

CAS RN

7498-65-9
Record name NSC407564
Source DTP/NCI
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Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50324703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dichloro-3,3'-dinitrobenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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